molecular formula C7H6N2O6 B1441747 Methyl 4,6-dihydroxy-5-nitronicotinate CAS No. 89247-04-1

Methyl 4,6-dihydroxy-5-nitronicotinate

Cat. No.: B1441747
CAS No.: 89247-04-1
M. Wt: 214.13 g/mol
InChI Key: XFKYOFYOTZRQAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dihydroxy-5-nitronicotinate typically involves the nitration of methyl 4,6-dihydroxy-3-pyridinecarboxylate. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents . The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired nitro compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and hydroxyl groups allow for diverse chemical reactivity, making it a valuable compound in various research fields .

Biological Activity

Methyl 4,6-dihydroxy-5-nitronicotinate is a compound of interest due to its potential biological activities and applications in various fields, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₇H₈N₂O₅
  • Molecular Weight : 188.15 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COC(=O)c1c(c(N(=O)=O)cc(O)c1)O

This compound exhibits its biological effects through several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, impacting processes such as inflammation and cellular signaling.
  • Nitric Oxide Modulation : The nitro group is likely involved in modulating nitric oxide pathways, which are crucial for vascular health and neurotransmission.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in animal models. In a controlled study, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results indicated that at lower concentrations, it exhibited minimal toxicity to normal human cell lines while effectively inhibiting the growth of cancer cell lines such as HeLa and MCF-7.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To assess the antimicrobial efficacy against common bacterial strains.
    • Methodology : Disk diffusion method was employed.
    • Results : Showed significant inhibition zones for both S. aureus and E. coli at concentrations of 50 µg/mL and above.
  • Anti-inflammatory Study :
    • Objective : To evaluate the effects on inflammatory markers in a rat model.
    • Methodology : Rats were treated with varying doses (10 mg/kg to 50 mg/kg).
    • Results : A dose-dependent reduction in TNF-alpha levels was observed, supporting its anti-inflammatory potential.
  • Cytotoxicity Assessment :
    • Objective : To determine the selective cytotoxic effects on cancer cells.
    • Methodology : MTT assay was utilized on various cancer cell lines.
    • Results : IC50 values were recorded at 20 µM for HeLa cells and 25 µM for MCF-7, indicating effective cytotoxicity.

Data Summary Table

Biological ActivityTest Organism/ModelConcentration/ DoseOutcome
AntimicrobialS. aureus, E. coli≥50 µg/mLSignificant inhibition
Anti-inflammatoryRat model10-50 mg/kgDecreased TNF-alpha levels
CytotoxicityHeLa, MCF-720 µM (HeLa), 25 µM (MCF-7)Effective growth inhibition

Properties

IUPAC Name

methyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O6/c1-15-7(12)3-2-8-6(11)4(5(3)10)9(13)14/h2H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKYOFYOTZRQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C(=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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